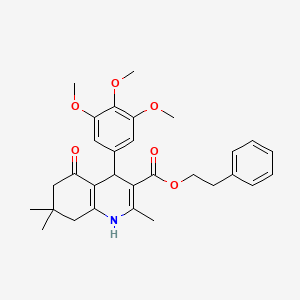

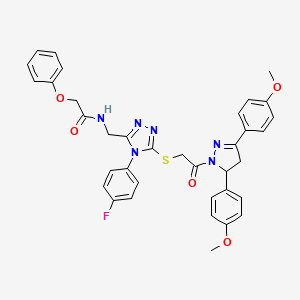

![molecular formula C21H19N3O4 B2500023 7-(diethylamino)-3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one CAS No. 333773-21-0](/img/structure/B2500023.png)

7-(diethylamino)-3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, 7-(diethylamino)-3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one, is a derivative of 7-diethylaminocoumarin-based 1,3,4-oxadiazole. These derivatives are of significant interest due to their potential biological activities. The research on these compounds is focused on their synthesis and the evaluation of their biological activities, such as anti-acetylcholinesterase activities, which are important for the treatment of conditions like Alzheimer's disease . Another related compound, 2-(diethylamino)-7-ethoxychromone, has been synthesized and tested for its antiplatelet activity, which is crucial for preventing thrombotic diseases .

Synthesis Analysis

The synthesis of 7-diethylaminocoumarin-based 1,3,4-oxadiazole derivatives, including the compound of interest, involves iodine-mediated oxidative cyclization. This method has been confirmed by various spectroscopic techniques such as 1H NMR, 13C NMR, and HRMS, ensuring the correct structure of the synthesized compounds . The synthesis of related compounds, such as 2-(diethylamino)-7-ethoxychromone, involves the reaction of 3-ethoxyphenol with 3-(dialkylamino)-3-oxo-propanoic acid ethyl ester in the presence of phosphorus oxychloride, followed by further structural modifications to enhance biological activity .

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their biological activity. The structure-activity relationship studies have shown that the introduction of a halogen atom on the para-position of the phenyl ring of 7-diethylaminocoumarin-based 1,3,4-oxadiazole derivatives can enhance their acetylcholinesterase inhibitory activities. Molecular docking studies suggest that these compounds can interact optimally within the acetylcholinesterase enzyme, which is indicative of their potential as therapeutic agents .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are designed to introduce specific functional groups that are expected to confer biological activity. For instance, the iodine-mediated oxidative cyclization is a key step in the formation of the 1,3,4-oxadiazole ring. Further reactions, such as those leading to the introduction of halogen atoms or the transformation of 7-ethoxychromones into various derivatives, are performed to explore the effects of different substituents on biological activity .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 7-(diethylamino)-3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one are not detailed in the provided papers, such properties are generally important for the pharmacokinetic profile of the compound. These properties include solubility, stability, and reactivity, which can affect the compound's absorption, distribution, metabolism, and excretion in biological systems. The synthesis methods and structural modifications are often aimed at optimizing these properties to improve the compound's efficacy as a drug .

Wissenschaftliche Forschungsanwendungen

Highly Sensitive Detection Probes

Highly Sensitive Coumarin–Pyrazolone Probe for Cr3+ Detection in Living Cells

A study by Mani et al. (2018) synthesized a compound from methyl 3-(7-(diethylamino)-2-oxo-2H-chromen-3-yl)-3-oxopropanoate and 2-hydrazino-4-phenyl thiazole. This compound, upon complexation with Cr3+ ions, exhibited quick color change and significant fluorescence quenching, making it a highly sensitive probe for detecting Cr3+ in living cells (Mani et al., 2018).

Antioxidant Activity

Synthesis, Characterization and Antioxidant Activity of Coumarin Tethered 1,3,4-oxadiazole Analogues

Basappa et al. (2021) developed a series of coumarin-oxadiazole hybrids with significant antioxidant properties. The study highlights the synthesis method and the radical scavenging activities of these compounds, pointing to their potential as antioxidant leads (Basappa et al., 2021).

Selective Detection of Sulfite

Ratiometric Fluorescence Probe for Sulfite Detection

Sun et al. (2017) described a novel fluorescent probe based on the Michael addition mechanism for selective detection of sulfite. This probe demonstrates high selectivity and potential for monitoring sulfite levels in realistic samples and living cells (Sun et al., 2017).

Fluorescence Regulation by Intramolecular Electron Transfer

Bichromophoric Fluorescent Dyes for Polarity and pH Sensing

A study by Syzova et al. (2004) synthesized bichromophoric compounds that showed fluorescence properties regulated by photoinduced intramolecular electron transfer. These findings suggest the use of such compounds as fluorescence probes sensitive to the polarity and pH of their environment (Syzova et al., 2004).

Antibacterial and Antifungal Agents

New Oxadiazole Derivatives as Potential Antibacterial and Antifungal Agents

Mahesh et al. (2022) synthesized oxadiazole derivatives containing the 2H-chromen-2-one moiety, showcasing good yields and potential antibacterial and antifungal activities. This research opens avenues for developing novel antimicrobial agents (Mahesh et al., 2022).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7-(diethylamino)-3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c1-3-24(4-2)14-10-9-13-11-16(21(26)27-18(13)12-14)20-23-22-19(28-20)15-7-5-6-8-17(15)25/h5-12,25H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXSHQBCHBUIIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=CC=C4O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(diethylamino)-3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(cyclohexylcarbamoyl)amino]piperidin-1-yl}acetamide](/img/structure/B2499943.png)

![O-[(1R)-1-(1H-1,2,4-Triazol-5-yl)ethyl]hydroxylamine;dihydrochloride](/img/structure/B2499945.png)

![1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B2499948.png)

![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2499951.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluorobenzamide](/img/structure/B2499957.png)

![4-[[3-(Benzimidazol-1-yl)azetidin-1-yl]methyl]quinoline](/img/structure/B2499961.png)

![2-methoxy-N-((1-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline](/img/structure/B2499962.png)

![1-Methyl-8-(4-phenoxyphenyl)-3-(2-piperidylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2499963.png)